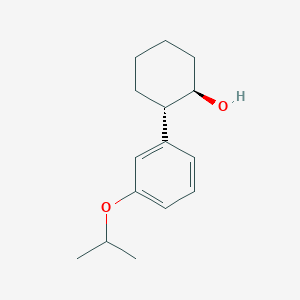

trans-2-(3-Isopropoxyphenyl)cyclohexanol

Beschreibung

trans-2-(3-Isopropoxyphenyl)cyclohexanol is a cyclohexanol derivative featuring a 3-isopropoxyphenyl substituent at the trans-2 position of the cyclohexane ring. The trans configuration ensures a specific spatial arrangement, influencing intermolecular interactions and physicochemical properties such as solubility, melting point, and receptor binding affinity .

Eigenschaften

IUPAC Name |

(1R,2S)-2-(3-propan-2-yloxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11(2)17-13-7-5-6-12(10-13)14-8-3-4-9-15(14)16/h5-7,10-11,14-16H,3-4,8-9H2,1-2H3/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFYZQWIQKUYFK-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)[C@@H]2CCCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Isopropoxyphenyl)cyclohexanol can be achieved through various organic synthesis methods. One common approach involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by selective reduction . The reaction typically employs reagents such as potassium ferricyanide, potassium carbonate, methanesulfonamide, and potassium osmate dihydrate in an aqueous medium with tert-butyl alcohol as a co-solvent . The reaction mixture is stirred vigorously for several days to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for trans-2-(3-Isopropoxyphenyl)cyclohexanol are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: trans-2-(3-Isopropoxyphenyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation: Formation of 2-(3-isopropoxyphenyl)cyclohexanone.

Reduction: Formation of various cyclohexanol derivatives.

Substitution: Formation of substituted phenylcyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-2-(3-Isopropoxyphenyl)cyclohexanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, trans-2-(3-Isopropoxyphenyl)cyclohexanol is used in the synthesis of specialty chemicals and intermediates for various applications .

Wirkmechanismus

The mechanism of action of trans-2-(3-Isopropoxyphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the isopropoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

trans-2-Phenylcyclohexanol

- Structure : Phenyl group at the trans-2 position.

- Synthesis: Typically synthesized via stereoselective reduction of 2-phenylcyclohexanone using Al(Oi-Pr)3/i-PrOH, yielding >94% trans-selectivity .

- Key Properties : Molecular weight = 176.25 g/mol; melting point = 129–131°C .

- Applications : Used as a chiral auxiliary in asymmetric synthesis (e.g., Grignard reactions) .

Tramadol [(+)-trans-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol]

- Structure: 3-Methoxyphenyl and dimethylaminomethyl groups at trans-1 and trans-2 positions, respectively.

- Synthesis : Resolved via enzymatic kinetic resolution or reductive amination .

- Key Properties: Molecular weight = 263.38 g/mol; analgesic activity due to μ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition .

- Applications : Clinically used for moderate-to-severe pain management .

trans-2-(Quinolin-2-yl)cyclohexanol

- Structure: Quinoline substituent at the trans-2 position.

- Synthesis: Prepared via Al(Oi-Pr)3/i-PrOH-mediated reduction of 2-(quinolin-2-yl)cyclohexanone, achieving 94% yield and >99% trans-selectivity .

- Key Properties : Forms iridium complexes for catalytic applications .

trans-2-(Azaarylsulfanyl)-cyclohexanol Derivatives

- Structure : Heterocyclic sulfur-containing groups at the trans-2 position.

- Synthesis : Alkylation or thiol-Michael addition under basic conditions .

- Key Properties : Exhibit pH-induced conformational switches, monitored via ¹H NMR .

Stereochemical and Conformational Considerations

- Trans vs. Cis Isomers: Trans isomers generally exhibit higher thermodynamic stability and distinct biological profiles. For example, cis-2-phenylcyclohexanol is less commonly utilized in catalysis due to unfavorable steric interactions .

- Electron-Withdrawing Groups: Bromo or nitro substituents (e.g., trans-2-(4-Bromo-phenyl)-cyclohexanol) increase molecular polarity, altering solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.